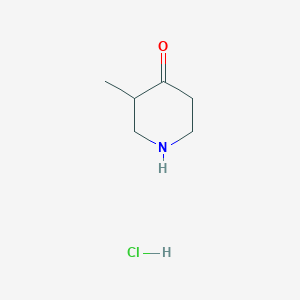

3-Methylpiperidin-4-one hydrochloride

Description

The exact mass of the compound 3-Methylpiperidin-4-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylpiperidin-4-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylpiperidin-4-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5-4-7-3-2-6(5)8;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQBLKABRBKHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627867 | |

| Record name | 3-Methylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4629-78-1 | |

| Record name | 3-Methylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-piperidin-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylpiperidin-4-one Hydrochloride (CAS 4629-78-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylpiperidin-4-one hydrochloride, with CAS number 4629-78-1, is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, spectral characterization, and applications, with a particular focus on its role in drug discovery. As a versatile intermediate, understanding its characteristics is crucial for the rational design and development of novel therapeutic agents. The piperidine scaffold is a prevalent feature in numerous biologically active compounds, and the specific substitution pattern of this molecule offers unique opportunities for structural modification and optimization.[1][2][3]

Physicochemical Properties

3-Methylpiperidin-4-one hydrochloride is typically a white to light yellow crystalline powder.[4] Its fundamental properties are summarized in the table below. The presence of a hydrophilic hydrochloride salt and a moderately lipophilic piperidone core imparts a balanced solubility profile, allowing for reactivity in a range of solvent systems.

| Property | Value | Source |

| CAS Number | 4629-78-1 | [5][6][7] |

| Molecular Formula | C₆H₁₂ClNO | [4][5][8] |

| Molecular Weight | 149.62 g/mol | [6][8] |

| Melting Point | 176.5-177 °C | [4] |

| Boiling Point | 224.6 °C at 760 mmHg | [4] |

| Appearance | White to pale-yellow to yellow-brown solid | [4][9] |

| Purity | ≥95% | [5][9] |

| Storage | Room temperature, in a dry place | [9][10] |

Synthesis and Reaction Pathways

The synthesis of 3-methylpiperidin-4-one and its derivatives is a well-explored area of organic chemistry, with several established routes. The choice of a particular synthetic pathway often depends on the desired scale, stereochemistry, and available starting materials.

Boc-Protected Piperidone Deprotection

A common and straightforward method involves the deprotection of a Boc-protected precursor. This method is often favored for its clean reaction profile and high yield.

Protocol: Synthesis of 3-Methylpiperidin-4-one hydrochloride from a Boc-Protected Precursor [8]

-

Dissolution: Dissolve racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Acidification: Slowly add ethanolic-HCl to the cooled solution while stirring. The hydrochloride salt of the deprotected amine will precipitate out of the solution.

-

Reaction: Allow the reaction mixture to warm to room temperature (approximately 25°C) and continue stirring for 3 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 40% ethyl acetate in hexanes mobile phase until the starting material is completely consumed.

-

Isolation: Evaporate the solvent under reduced pressure to obtain the crude 3-methyl-piperidin-4-one hydrochloride. This product is often of sufficient purity for use in subsequent reactions without further purification.

Caption: Boc Deprotection to Yield the Hydrochloride Salt.

Mannich Reaction

The Mannich reaction provides a convergent approach to the synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives.[11] This multicomponent reaction involves the condensation of an enolizable ketone (ethyl methyl ketone), an aldehyde, and an amine (ammonium acetate). While this method does not directly yield the title compound, it is a fundamental strategy for creating substituted piperidone cores.

Spectroscopic Characterization

The structural elucidation of 3-methylpiperidin-4-one hydrochloride and its derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the carbon skeleton and the position of substituents. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the C=O stretch of the ketone, typically in the range of 1715-1720 cm⁻¹.[1] The N-H stretch of the secondary amine hydrochloride will also be observable.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information. For the free base, 3-methylpiperidin-4-one, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 113.[12]

Applications in Drug Discovery and Medicinal Chemistry

3-Methylpiperidin-4-one hydrochloride is a valuable starting material for the synthesis of a wide range of biologically active molecules.[4] The piperidine ring is a common pharmacophore in drugs targeting the central nervous system (CNS).[10]

As a Scaffold for Novel Therapeutics

The versatility of the 3-methylpiperidin-4-one scaffold allows for modifications at several key positions, enabling the exploration of structure-activity relationships (SAR).

Caption: Potential Sites for Derivatization.

Synthesis of Bioactive Compounds

Derivatives of 3-methylpiperidin-4-one have been investigated for a range of therapeutic applications, including:

-

Analgesics and Anxiolytics: The piperidine moiety is a key structural feature in many opioid analgesics. Modifications of the 3-methylpiperidin-4-one core can lead to the discovery of novel pain-relieving and anxiety-reducing agents.[4]

-

Anticancer Agents: Certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated cytotoxic activity against various cancer cell lines.[1]

-

Antifungal Agents: Oxime and thiosemicarbazone derivatives have shown promising antifungal activity.[11]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 3-methylpiperidin-4-one hydrochloride.

-

Hazard Statements: It is irritating to the eyes, respiratory system, and skin.[4][13]

-

Precautionary Measures:

Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[13][14][15]

Conclusion

3-Methylpiperidin-4-one hydrochloride is a cornerstone intermediate for the synthesis of complex molecular architectures with significant biological potential. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers in drug discovery and development. A thorough understanding of its chemistry is paramount for the successful design and synthesis of next-generation therapeutics.

References

-

3-Methylpiperidin-4-one hydrochloride. (2024). ChemBK. [Link]

-

Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. (n.d.). PubMed. [Link]

-

3-Methylpiperidin-4-one hydrochloride. (n.d.). Synthonix. [Link]

-

Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. (n.d.). ResearchGate. [Link]

-

3-Methylpiperidin-4-one. (n.d.). PubChem. [Link]

-

3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). PMC - NIH. [Link]

-

3-Methyl-Piperidin-4-One Hydrochloride. (n.d.). MySkinRecipes. [Link]

-

Piperidin-4-one: the potential pharmacophore. (n.d.). PubMed. [Link]

Sources

- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. Synthonix, Inc > Building Blocks > 4629-78-1 | 3-Methylpiperidin-4-one hydrochloride [synthonix.com]

- 6. scbt.com [scbt.com]

- 7. 4629-78-1 | CAS DataBase [m.chemicalbook.com]

- 8. 3-Methylpiperidin-4-one hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. 3-Methylpiperidin-4-one hydrochloride | 4629-78-1 [sigmaaldrich.com]

- 10. 3-Methyl-Piperidin-4-One Hydrochloride [myskinrecipes.com]

- 11. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buy 3-Methylpiperidin-4-one | 5773-58-0 [smolecule.com]

- 13. 3-Methylpiperidin-4-one hydrochloride - Safety Data Sheet [chemicalbook.com]

- 14. 3-methylpiperidin-4-one - Safety Data Sheet [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

3-Methylpiperidin-4-one hydrochloride molecular weight

An In-depth Technical Guide to 3-Methylpiperidin-4-one Hydrochloride: Synthesis, Characterization, and Applications

For researchers, medicinal chemists, and professionals in drug development, heterocyclic compounds serve as foundational scaffolds for a vast array of therapeutic agents. Among these, the piperidine ring is a ubiquitous and privileged structure, forming the core of numerous natural products and pharmaceuticals.[1][2] This guide provides a detailed technical overview of 3-Methylpiperidin-4-one hydrochloride (MPK hydrochloride), a key synthetic intermediate whose structural features make it a valuable building block in the synthesis of complex, biologically active molecules. We will delve into its fundamental properties, validated synthetic protocols, analytical characterization, and critical applications, offering field-proven insights for its effective use in the laboratory.

Core Physicochemical Properties

3-Methylpiperidin-4-one hydrochloride is a white to off-white crystalline solid.[3][4] Its hydrochloride salt form enhances stability and modifies its solubility profile, making it amenable to a variety of reaction conditions. The presence of a methyl group at the 3-position introduces a chiral center and provides a point for steric influence in subsequent reactions, a critical consideration in stereoselective synthesis.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 4629-78-1 | [5][6][7] |

| Molecular Formula | C₆H₁₂ClNO (or C₆H₁₁NO·HCl) | [5][6][8] |

| Molecular Weight | 149.62 g/mol | [5][6][8] |

| Melting Point | 176.5-177 °C | [3][4] |

| Boiling Point | 224.6 °C (at 760 mmHg) | [3][9] |

| Appearance | White to off-white solid | [4][10] |

| Solubility | Slightly soluble in water; more soluble in organic solvents like ethanol and acetone.[3] | [3] |

| Storage | Room temperature, under an inert atmosphere.[4][10] | [4][10] |

Synthesis and Mechanistic Rationale

The synthesis of 3-Methylpiperidin-4-one hydrochloride is most commonly and reliably achieved through the acidic deprotection of a Boc-protected precursor. This strategy is a cornerstone of modern organic synthesis, chosen for its high efficiency and the clean, straightforward workup.

Protocol: Synthesis via Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester to yield the target hydrochloride salt.[5]

Expertise & Causality:

-

Why use a Boc protecting group? The nitrogen atom in the piperidine ring is a nucleophilic and basic site. The Boc group temporarily "masks" this reactivity, preventing unwanted side reactions during upstream synthetic steps. It is stable under a wide range of non-acidic conditions.

-

Why use ethanolic HCl? The Boc group is designed to be labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl carbocation (which can be trapped by the solvent or form isobutylene) and carbon dioxide. Hydrochloric acid provides both the necessary acidic environment and the chloride counter-ion to form the final, stable hydrochloride salt in one efficient step.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the starting material, racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester, in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C. This is crucial to moderate the initial exothermic reaction upon acid addition.

-

Acid Addition: Slowly add ethanolic-HCl solution to the cooled, stirring reaction mixture.[5]

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25°C). Let it stir for 3 hours.[5]

-

Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting material.[5] A typical mobile phase would be 40% ethyl acetate in hexanes.

-

Isolation: Once the starting material is fully consumed, remove the solvent and excess acid in vacuo using a rotary evaporator.[5]

-

Final Product: The resulting solid is crude 3-Methylpiperidin-4-one hydrochloride, which can be used directly in the next synthetic step without further purification.[5]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 3-Methylpiperidin-4-one HCl.

Analytical Characterization & Quality Control

To ensure the identity, purity, and integrity of 3-Methylpiperidin-4-one hydrochloride, a suite of analytical techniques is employed. Each method provides a unique and complementary piece of structural or purity information, creating a self-validating system of quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of key functional groups. For this molecule, characteristic peaks would include a strong carbonyl (C=O) stretch (around 1715 cm⁻¹) and an N-H stretch from the secondary ammonium salt (a broad peak around 3325 cm⁻¹).[1]

-

Gas Chromatography (GC): A primary method for determining purity. A Certificate of Analysis for a sample showed a purity of 99.05% as determined by GC.[11]

-

Melting Point Analysis: A sharp melting point range (e.g., 176.5-177 °C) is a strong indicator of high purity for a crystalline solid.[4]

Applications in Drug Discovery and Development

The true value of 3-Methylpiperidin-4-one hydrochloride lies in its role as a versatile synthetic intermediate. The piperidin-4-one core is a well-established pharmacophore, a molecular framework that is recognized by biological targets and is responsible for a drug's pharmacological activity.[12]

Key Therapeutic Areas:

-

Neurological Disorders: The piperidine scaffold is central to drugs targeting the central nervous system (CNS). This intermediate is used in the synthesis of potential analgesics, anxiolytics, and antispasmodics.[3][13]

-

Oncology: Modified piperidin-4-ones have demonstrated significant anti-proliferative and anticancer properties.[1][12]

-

Infectious Diseases: The nucleus is a building block for antiviral (including anti-HIV) and antibacterial agents.[12]

The ketone functional group at the 4-position is a synthetic handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the systematic elaboration of the core structure to build libraries of compounds for screening and lead optimization.

Safety, Handling, and Storage

As a chemical intermediate, 3-Methylpiperidin-4-one hydrochloride requires careful handling to ensure laboratory safety.

Hazard Profile:

-

Classification: Irritating to the eyes, respiratory system, and skin.[3][6]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[3]

-

Ventilation: Handle only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling the powder.[6]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[4][6] The use of an inert atmosphere is recommended to prevent potential degradation over long-term storage.[4]

Safety Protocol Flowchart

Caption: Decision workflow for safe handling of MPK hydrochloride.

References

-

ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]

-

Synthonix. (n.d.). 3-Methylpiperidin-4-one hydrochloride - [M14880]. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylpiperidin-4-one. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Methyl-Piperidin-4-One Hydrochloride. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5153. Retrieved from [Link]

-

Dimmock, J. R., et al. (2010). Piperidin-4-one: the potential pharmacophore. PubMed. Retrieved from [Link]

-

Bloom Tech. (2020). Certificate of Analysis - 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]

-

Talaq, M. H., et al. (2018). Synthesis and Spectroscopic Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences, 21(2). Retrieved from [Link]

Sources

- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. chembk.com [chembk.com]

- 4. 3-Methylpiperidin-4-one hydrochloride CAS#: 4629-78-1 [amp.chemicalbook.com]

- 5. 3-Methylpiperidin-4-one hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Methylpiperidin-4-one hydrochloride - Safety Data Sheet [chemicalbook.com]

- 7. Synthonix, Inc > Building Blocks > 4629-78-1 | 3-Methylpiperidin-4-one hydrochloride [synthonix.com]

- 8. scbt.com [scbt.com]

- 9. 3-Methyl-Piperidin-4-One Hydrochloride [myskinrecipes.com]

- 10. 3-Methylpiperidin-4-one hydrochloride | 4629-78-1 [sigmaaldrich.com]

- 11. pt.bloomtechz.com [pt.bloomtechz.com]

- 12. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Structure Elucidation of 3-Methylpiperidin-4-one Hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete structure elucidation of 3-Methylpiperidin-4-one hydrochloride, a key intermediate in pharmaceutical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a narrative built on the pillars of scientific integrity and practical, field-proven insights. We will navigate the synergistic application of modern spectroscopic techniques, moving beyond a simple listing of procedures to explain the causality behind experimental choices. The protocols described herein are designed as self-validating systems, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a foundational requirement. 3-Methylpiperidin-4-one hydrochloride, a heterocyclic ketone, serves as a critical building block for a variety of more complex molecules. Its purity and precise structural identity are paramount to the success of subsequent synthetic steps and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide will detail a multi-technique approach to the structure elucidation of 3-Methylpiperidin-4-one hydrochloride, integrating Mass Spectrometry, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography. Our approach is designed to be systematic, with each technique providing orthogonal data that, when combined, builds an unassailable case for the correct molecular structure.

The Elucidation Workflow: A Synergistic Approach

The structure elucidation of a novel or synthesized compound is not a linear process but rather an iterative and interconnected workflow. Each analytical technique provides a piece of the puzzle, and the insights from one experiment often inform the next. The following diagram illustrates the logical flow of our comprehensive approach.

Caption: A logical workflow for the structure elucidation of 3-Methylpiperidin-4-one hydrochloride.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition of a compound. For 3-Methylpiperidin-4-one hydrochloride (C₆H₁₂ClNO), a high-resolution mass spectrometer (HRMS) is essential for obtaining an accurate mass measurement.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Utilize an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Positive ion mode is selected due to the basic nature of the piperidine nitrogen, which is readily protonated.

-

Key Parameters:

-

Capillary Voltage: 3.5-4.5 kV

-

Nebulizer Pressure: 20-30 psi

-

Drying Gas Flow: 5-10 L/min

-

Drying Gas Temperature: 250-350 °C

-

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Data Interpretation: Molecular Ion and Fragmentation

The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺, where M is the free base, 3-methylpiperidin-4-one. The expected and observed masses are summarized in the table below.

| Ion Species | Formula | Expected m/z (Monoisotopic) | Observed m/z |

| [M+H]⁺ | C₆H₁₂NO⁺ | 114.0913 | 114.0915 |

The high-resolution data allows for the unambiguous determination of the elemental composition, C₆H₁₁NO for the free base.

Fragmentation patterns in mass spectrometry provide valuable structural information. For cyclic amines and ketones, characteristic fragmentation pathways include alpha-cleavage adjacent to the nitrogen and carbonyl group.

Caption: Plausible fragmentation pathways for 3-Methylpiperidin-4-one.

Infrared Spectroscopy: Identifying Key Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The presence of the hydrochloride salt, the secondary amine, the ketone, and the alkyl groups will all give rise to characteristic absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid 3-Methylpiperidin-4-one hydrochloride powder is placed directly onto the ATR crystal (typically diamond or germanium).

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded and automatically subtracted.

Data Interpretation: Characteristic Absorption Bands

The FT-IR spectrum will provide clear evidence for the key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3300-2700 | N-H stretch | Secondary ammonium (R₂NH₂⁺) | Strong, broad |

| ~2950-2850 | C-H stretch | sp³ C-H (alkyl) | Medium to strong |

| ~1715 | C=O stretch | Ketone | Strong, sharp |

| ~1600-1500 | N-H bend | Secondary ammonium (R₂NH₂⁺) | Medium |

The broad absorption in the high-frequency region is characteristic of the N-H stretching in the ammonium salt. The strong, sharp peak around 1715 cm⁻¹ is a clear indicator of the carbonyl group of the ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments will allow for the unambiguous assignment of all protons and carbons and establish the connectivity of the entire molecule.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Methylpiperidin-4-one hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal resolution.

-

1D NMR Acquisition:

-

¹H NMR: Acquire with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire with proton decoupling, a 30-45° pulse, a longer relaxation delay (2-5 seconds), and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond proton-carbon correlations.

-

Data Interpretation: A Step-by-Step Analysis

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their integration (relative numbers), and their coupling to neighboring protons.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.5-4.0 | m | 2H | H-2, H-6 | Protons adjacent to the nitrogen atom are deshielded. |

| ~2.8-3.2 | m | 1H | H-3 | Methine proton adjacent to the carbonyl group. |

| ~2.5-2.9 | m | 2H | H-5 | Methylene protons adjacent to the carbonyl group. |

| ~1.2 | d | 3H | -CH₃ | Methyl group doublet, coupled to H-3. |

The ¹³C NMR spectrum will show the number of unique carbon atoms in the molecule.

| Predicted δ (ppm) | Assignment | Rationale |

| ~208 | C-4 | Ketone carbonyl carbon. |

| ~50-55 | C-2, C-6 | Carbons adjacent to the nitrogen atom. |

| ~45-50 | C-3 | Methine carbon. |

| ~40-45 | C-5 | Methylene carbon. |

| ~10-15 | -CH₃ | Methyl carbon. |

2D NMR is essential for confirming the assignments made from the 1D spectra and establishing the complete bonding network.

Caption: Key COSY and HMBC correlations for structural confirmation.

-

COSY: Will show correlations between H-3 and the methyl protons, as well as between H-3 and the H-2 protons. It will also show the coupling between the H-5 and H-6 protons.

-

HSQC: Will directly link each proton signal to its attached carbon signal, confirming the assignments in the tables above.

-

HMBC: This is the key experiment for establishing the overall carbon skeleton. Crucially, it will show correlations from the methyl protons to C-3 and C-4, and from the H-3 proton to the carbonyl carbon (C-4), definitively placing the methyl group at the 3-position.

Single-Crystal X-ray Crystallography: The Ultimate Proof

While the combination of MS and NMR provides a very high level of confidence in the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the molecular structure in the solid state, including relative and absolute stereochemistry.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of 3-Methylpiperidin-4-one hydrochloride in a suitable solvent system (e.g., ethanol/ether).

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and placed in an X-ray diffractometer. A full sphere of diffraction data is collected using either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

Data Interpretation: Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. The final output is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsional angles. This will confirm the piperidinone ring conformation (likely a chair conformation), the position of the methyl group, and the location of the chloride counter-ion and its interactions with the protonated amine.

Conclusion: A Self-Validating, Multi-faceted Approach

The structure elucidation of 3-Methylpiperidin-4-one hydrochloride, as detailed in this guide, is a testament to the power of a multi-faceted analytical approach. By systematically applying mass spectrometry, FT-IR, 1D and 2D NMR, and finally X-ray crystallography, we create a self-validating system where each piece of data corroborates the others. This rigorous methodology ensures the highest level of confidence in the final structural assignment, a critical requirement for any chemical entity intended for use in further research and development.

References

-

ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. Retrieved from ChemBK online database. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- de Hoffmann, E., & Stroobant, V. (2007).

- Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press.

-

Al-Khafaji, D. S. M. S., Fenjan, A.-A. M., & Mohammad, A.-K. T. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Al-Nahrain Journal of Science, 21(2), 64-72. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Foreword: The Strategic Importance of the Piperidone Scaffold

An In-depth Technical Guide to the Synthesis of 3-Methylpiperidin-4-one Hydrochloride

In the landscape of modern drug discovery and development, the piperidine ring stands as one of the most prevalent N-heterocyclic scaffolds. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in medicinal chemistry. Within this class, 3-methylpiperidin-4-one serves as a critical chiral building block and synthetic intermediate for a range of pharmacologically active agents, including analgesics and anxiolytics.[1] This guide provides a detailed examination of the core synthetic pathways to 3-Methylpiperidin-4-one hydrochloride (CAS: 4629-78-1), designed for researchers, chemists, and drug development professionals. Our focus extends beyond mere procedural recital to an exploration of the underlying chemical principles, the rationale for methodological choices, and the practical insights essential for successful synthesis.

Physicochemical & Safety Profile

A foundational understanding of the target compound's properties is paramount before embarking on its synthesis.

Table 1: Core Properties of 3-Methylpiperidin-4-one and its Hydrochloride Salt

| Property | Value | Source(s) |

| Chemical Name | 3-Methylpiperidin-4-one hydrochloride | [2] |

| CAS Number | 4629-78-1 | [2] |

| Molecular Formula | C₆H₁₂ClNO | |

| Molecular Weight | 149.62 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | ~170-172°C | [1] |

| Free Base CAS | 5773-58-0 | [4] |

| Free Base Formula | C₆H₁₁NO | [4] |

| Free Base Mol. Wt. | 113.16 g/mol | [4] |

Safety Directive: 3-Methylpiperidin-4-one hydrochloride is classified as an irritant, affecting the eyes, respiratory system, and skin.[1] All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[1]

Primary Synthesis Pathway: The Dieckmann Condensation Approach

The Dieckmann condensation is a robust and historically significant method for the formation of five- and six-membered rings, making it exceptionally well-suited for constructing the piperidone core.[5][6] It is an intramolecular Claisen condensation of a diester to yield a β-ketoester, which can then be readily converted to the target ketone.[7][8]

Pillar 1: Mechanistic Rationale & Strategy

The strategic logic involves the sequential assembly of an acyclic N-substituted diester followed by a base-mediated intramolecular cyclization. The choice of starting materials is critical for introducing the requisite 3-methyl substituent. A logical, though synthetically challenging, approach involves a tandem Michael addition strategy.

-

Acyclic Precursor Synthesis: A primary amine (methylamine) undergoes a double Michael addition with two different α,β-unsaturated esters. To install the 3-methyl group, one of these must be a derivative of crotonic acid (for the methyl group) and the other an acrylic acid derivative.

-

Intramolecular Cyclization: The resulting diester, now containing the full carbon and nitrogen backbone, is treated with a strong base (e.g., sodium ethoxide). The base abstracts an α-proton, generating an enolate that attacks the second ester carbonyl, closing the six-membered ring.[8]

-

Hydrolysis & Decarboxylation: The cyclic β-ketoester product is intrinsically unstable to harsh acidic conditions. Refluxing with concentrated hydrochloric acid simultaneously hydrolyzes the ester and drives the decarboxylation of the resulting β-ketoacid, yielding the stable 4-piperidone ring. This step conveniently affords the final product as its hydrochloride salt.[9]

Visualization: Dieckmann Condensation Pathway

Caption: The three-stage Dieckmann condensation route to 3-Methylpiperidin-4-one HCl.

Experimental Protocol: Dieckmann Condensation Route

(This protocol is a representative synthesis adapted from established principles of the Dieckmann condensation for piperidone synthesis.[9][10][11])

Step 1: Synthesis of Diethyl 3,3'-(methylazanediyl)butanoate

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methylamine (1.0 eq) in anhydrous ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Add ethyl acrylate (1.0 eq) dropwise, maintaining the temperature below 10°C. Stir for 1 hour.

-

Subsequently, add ethyl crotonate (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 24-48 hours until TLC analysis indicates consumption of starting materials.

-

Remove the solvent under reduced pressure. The resulting crude diester is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 1,3-dimethyl-4-oxopiperidine-3-carboxylate

-

To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of sodium ethoxide (1.1 eq) in anhydrous toluene.

-

Add the crude diester from Step 1, dissolved in a minimal amount of anhydrous toluene, dropwise to the stirred suspension.

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by the evolution of ethanol.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-cold water.

-

Separate the aqueous layer and wash the organic layer with water. Acidify the combined aqueous layers with cold dilute HCl to a pH of ~5-6 and extract with diethyl ether or ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude β-ketoester.

Step 3: Hydrolysis, Decarboxylation, and Salt Formation

-

Add the crude β-ketoester from Step 2 to a round-bottom flask containing 20% aqueous hydrochloric acid.

-

Heat the mixture to reflux for 4-8 hours, or until gas evolution (CO₂) ceases and TLC/LC-MS analysis confirms the formation of the product.

-

Cool the solution and wash with diethyl ether to remove any organic impurities.

-

Evaporate the aqueous solution to dryness under reduced pressure.

-

Recrystallize the resulting solid from an ethanol/ether mixture to yield pure 3-Methylpiperidin-4-one hydrochloride.[12]

Alternative Pathway: Mannich-Type Condensation

For industrial-scale synthesis, multi-component reactions (MCRs) are highly valued for their efficiency and atom economy. The Mannich reaction provides a convergent and powerful alternative for assembling the piperidone ring system.[13][14]

Pillar 2: Mechanistic Rationale & Strategy

This approach constructs the heterocyclic ring in a single pot by combining an amine, an aldehyde, and a ketone.

-

Iminium Ion Formation: Methylamine reacts with an aldehyde (typically formaldehyde) to form an electrophilic iminium ion.

-

Enolate Formation: Methyl ethyl ketone, under the reaction conditions, forms an enol or enolate.

-

Nucleophilic Attack & Cyclization: The enolate attacks the iminium ion. A second condensation with another molecule of formaldehyde and subsequent intramolecular attack and cyclization leads to the formation of the 3-methyl-4-piperidone ring. The reaction is typically performed as a one-pot synthesis.[12]

Visualization: Mannich Reaction Workflow

Caption: High-level workflow for the one-pot Mannich-type synthesis.

Experimental Protocol: Mannich-Type Synthesis

(This protocol is adapted from general procedures for the synthesis of substituted piperidin-4-ones.[12][13])

-

Combine methylamine hydrochloride (1.0 eq), methyl ethyl ketone (1.0 eq), and paraformaldehyde (2.2 eq) in absolute ethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Fit the flask with a reflux condenser and heat the mixture at reflux with vigorous stirring for 8-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the hydrochloride salt.

-

Collect the precipitated solid by vacuum filtration and wash it with a cold mixture of ethanol and diethyl ether (1:5 v/v).[12]

-

If necessary, the free base can be obtained by suspending the hydrochloride salt in a suitable solvent (e.g., acetone) and treating it with a strong base like aqueous ammonia, followed by extraction and removal of the solvent.[12]

-

The crude product can be further purified by recrystallization from ethanol.

Final-Step Synthesis: N-Boc Deprotection

In many complex synthetic routes, the piperidine nitrogen is protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions. The final step is the quantitative removal of this group to yield the desired hydrochloride salt. This method is not a de novo synthesis but a crucial final transformation.

Pillar 3: Rationale & Protocol

The Boc group is strategically employed due to its stability in a wide range of conditions and its facile removal under acidic conditions.

Visualization: Deprotection Workflow

Caption: Workflow for the acid-catalyzed deprotection of the N-Boc precursor.

Experimental Protocol: N-Boc Deprotection

(This protocol is based directly on a reported synthetic procedure.[3])

-

Dissolve racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of ethanolic hydrogen chloride (a molar excess, e.g., 3-4 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature (~25°C) and continue stirring for approximately 3 hours.

-

Monitor the reaction for the complete consumption of the starting material using thin-layer chromatography (TLC).

-

Once complete, evaporate the solvent under reduced pressure to yield crude 3-methylpiperidin-4-one hydrochloride, which can be used directly or recrystallized for higher purity.[3]

References

-

3-Methylpiperidin-4-one hydrochloride - ChemBK. (2024). ChemBK. [Link]

-

Adriaenssens, L. V., & Hartley, R. C. (2007). Beta-amino acids to piperidinones by Petasis methylenation and acid-induced cyclization. The Journal of Organic Chemistry, 72(26), 10287–10290. [Link]

-

3-Methylpiperidin-4-one hydrochloride. (n.d.). Synthonix. [Link]

-

3-Methylpiperidin-4-one. (n.d.). PubChem. [Link]

-

Gotor-Fernández, V., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. [Link]

-

Acid and base catalyzed piperidone synthesis from amino acid. (n.d.). ResearchGate. [Link]

-

Augustine, J., et al. (1969). Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic. [Link]

- Asymmetric synthesis method of nitrogen protected (3R,4R)-3-methylamino-4-methylpiperidine, and relevant intermediate and raw material preparation method. (2014).

-

Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions, 15, 1-203. [Link]

-

Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (n.d.). ResearchGate. [Link]

-

Dieckmann Condensation. (n.d.). Organic Chemistry Portal. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). ResearchGate. [Link]

- Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. (2018).

-

Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2018). Journal of University of Anbar for Pure science. [Link]

-

(3S,4S)-3-Methylpiperidin-4-OL hydrochloride. (n.d.). Appretech Scientific Limited. [Link]

- Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. (2011).

-

Al-Zaydi, K. M. (2013). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 18(6), 6786–6798. [Link]

-

Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. (2023). Nature Communications. [Link]

-

Phenyl Ethyl Piperidone 4 (NPP). (2004). Hive Chemistry Discourse. [Link]

-

Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. [Link]

-

Dieckmann Condensation. (n.d.). J&K Scientific LLC. [Link]

-

methyl acrylate synthesis. (2004). Hive Newbee Forum. [Link]

-

Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Synthonix, Inc > Building Blocks > 4629-78-1 | 3-Methylpiperidin-4-one hydrochloride [synthonix.com]

- 3. 3-Methylpiperidin-4-one hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Methylpiperidin-4-one | C6H11NO | CID 12284277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Phenyl Ethyl Piperidone 4 (NPP) , Hive Chemistry Discourse [chemistry.mdma.ch]

- 10. Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. chemrevlett.com [chemrevlett.com]

Spectroscopic Data of 3-Methylpiperidin-4-one Hydrochloride: A Technical Guide

Introduction

3-Methylpiperidin-4-one hydrochloride is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a derivative of piperidin-4-one, it serves as a versatile synthetic intermediate for the construction of more complex molecules with potential therapeutic applications. The piperidine scaffold is a common motif in a wide array of natural products and pharmaceuticals, highlighting the importance of well-characterized building blocks like 3-methylpiperidin-4-one hydrochloride.

This technical guide provides an in-depth analysis of the spectroscopic data for 3-methylpiperidin-4-one hydrochloride. A comprehensive understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and predicting its reactivity in subsequent synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this compound. While a complete set of publicly available experimental spectra for the hydrochloride salt is limited, this guide will provide a thorough analysis based on the data for the free base, 3-methyl-4-piperidone, and will offer expert insights into the expected spectral changes upon protonation to the hydrochloride salt.

Molecular Structure and Spectroscopic Overview

The structure of 3-Methylpiperidin-4-one hydrochloride consists of a piperidine ring substituted with a methyl group at the 3-position and a carbonyl group at the 4-position. The nitrogen atom is protonated and associated with a chloride counter-ion.

An In-Depth Technical Guide to the Solubility of 3-Methylpiperidin-4-one Hydrochloride in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

Welcome to this in-depth technical guide on the solubility of 3-Methylpiperidin-4-one hydrochloride. As a pivotal intermediate in the synthesis of a variety of pharmaceuticals, understanding its behavior in different solvent systems is not merely an academic exercise; it is a critical prerequisite for successful process development, formulation, and scale-up. In the fields of pharmaceutical chemistry and drug development, solubility dictates reaction kinetics, purification strategies, and ultimately, the bioavailability of the final active pharmaceutical ingredient (API).

This guide is structured to provide not just data, but a foundational understanding of the principles governing the solubility of this specific heterocyclic amine salt. While publicly available quantitative solubility data for 3-Methylpiperidin-4-one hydrochloride is sparse, this document synthesizes established chemical principles with data from closely related analogs to provide a robust predictive framework and a practical experimental approach. We will delve into the molecular characteristics that define its solubility, present a representative solubility profile, and provide a detailed, field-proven protocol for you to determine its solubility in your own laboratory settings.

Molecular Profile and Physicochemical Drivers of Solubility

3-Methylpiperidin-4-one hydrochloride (CAS: 4629-78-1) is the hydrochloride salt of a substituted piperidinone. Its structure, featuring a polar ketone, a secondary amine (protonated as an ammonium salt), and a non-polar methyl group on a cyclohexane-like ring, creates a nuanced solubility profile.

The solubility of any compound is fundamentally governed by the principle of "like dissolves like," which is an interplay of intermolecular forces between the solute and the solvent.[1] For an ionic compound like 3-Methylpiperidin-4-one hydrochloride, the key interactions are:

-

Ionic Interactions: The primary driver of solubility in polar solvents is the ion-dipole interaction between the charged ammonium cation and the chloride anion with the partial positive and negative charges of the solvent molecules.

-

Hydrogen Bonding: The protonated amine (N-H+) is a strong hydrogen bond donor, and the ketone's oxygen atom is a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) will effectively solvate the molecule.

-

Van der Waals Forces: The non-polar methyl group and the aliphatic ring structure contribute to hydrophobic character, allowing for weaker van der Waals interactions with non-polar solvents.

As a salt, 3-Methylpiperidin-4-one hydrochloride's solubility is a balance between the energy required to overcome its crystal lattice energy and the energy released upon solvation of its constituent ions.[2] Generally, amine salts are more soluble in polar solvents than their corresponding free bases due to their ionic nature.[3][4]

The Dominant Role of Solvent Polarity

The polarity of the solvent is the single most critical factor determining the solubility of this compound.[1][5]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent for dissolving 3-Methylpiperidin-4-one hydrochloride. Their high dielectric constants effectively shield the positive and negative ions from each other, and their ability to act as both hydrogen bond donors and acceptors allows for strong solvation of both the ammonium cation and the ketone group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess large dipole moments and can act as hydrogen bond acceptors, allowing them to solvate the ammonium cation effectively. While generally good solvents, their efficacy can be slightly less than polar protic solvents for some salts.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The solubility in these solvents is expected to be very low. The energy gained from weak van der Waals interactions is insufficient to overcome the strong ionic bonds of the salt's crystal lattice. While one source mentions "better solubility" in ether, this is likely relative to completely non-polar solvents like hexane and still significantly lower than in polar solvents.[2]

The logical relationship between the compound's structure and its solubility in different solvent classes is visualized in the diagram below.

Caption: Factors governing the solubility of 3-Methylpiperidin-4-one HCl.

Representative Solubility Profile

Table 1: Representative Quantitative Solubility Data of an Analogous Piperidinone Salt

| Solvent Class | Solvent | Dielectric Constant (20°C)¹ | Solubility (mg/mL)² | Expected Solubility of Target Compound |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | 47.2 | 30 | High |

| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | 5 | Moderate to High |

| Polar Protic | Ethanol | 24.6 | 2 | Moderate |

| Polar Protic | Methanol | 32.7 | - | Expected: Moderate to High |

| Ester | Ethyl Acetate | 6.0 | - | Expected: Low |

| Chlorinated | Dichloromethane (DCM) | 9.1 | - | Expected: Very Low |

| Aromatic | Toluene | 2.4 | - | Expected: Insoluble |

| Aliphatic | Hexane | 1.9 | - | Expected: Insoluble |

¹ Data sourced from various chemical reference tables. ² Solubility data for 4-Piperidone hydrochloride monohydrate.[6]

Field Insights: The methyl group on 3-Methylpiperidin-4-one hydrochloride will slightly increase its non-polar character compared to the 4-piperidone analog. This may lead to a marginal decrease in solubility in highly polar solvents like DMSO and a marginal increase in less polar organic solvents. However, the overall trend presented in the table is expected to hold true.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise and reliable solubility data for your specific process conditions, an experimental determination is essential. The following protocol is based on the "gold standard" shake-flask method, which is designed to measure thermodynamic (or equilibrium) solubility .[3][7][8] This value represents the true saturation point of the solvent under stable conditions.

Materials and Equipment

-

3-Methylpiperidin-4-one hydrochloride (ensure purity and document batch number)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (readable to 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Thermostatic water bath or incubator

-

Syringes and syringe filters (0.22 µm, ensure chemical compatibility with solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative analytical method.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of 3-Methylpiperidin-4-one hydrochloride to a pre-weighed vial. The goal is to have undissolved solid remaining at the end of the experiment. A starting point of ~50-100 mg is often sufficient.

-

Record the exact mass of the compound added.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker or in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the slurry for a predetermined period to ensure equilibrium is reached. A minimum of 24 hours is standard for thermodynamic solubility, though 48-72 hours may be necessary for some systems.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2-4 hours to allow the excess solid to sediment.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, labeled vial. This step is critical to remove any undissolved microparticles.

-

Precisely dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of your analytical method's calibration curve.

-

-

Analysis:

-

Quantify the concentration of the dissolved 3-Methylpiperidin-4-one hydrochloride in the diluted sample using a pre-validated HPLC method.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, g/100 g solvent, or molarity).

-

The workflow for this critical experimental determination is outlined below.

Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion and Field-Proven Insights

3-Methylpiperidin-4-one hydrochloride is a classic example of an amine salt whose solubility is dictated by the polarity and hydrogen-bonding capabilities of the solvent. It exhibits high solubility in polar protic and aprotic solvents and is practically insoluble in non-polar media. This behavior is critical for its practical application:

-

For Reaction Chemistry: Solvents like methanol, ethanol, or DMF are excellent choices for conducting reactions where the salt is a starting material.

-

For Purification: Anti-solvent crystallization is a viable purification strategy. Adding a non-polar solvent like heptane or toluene to a solution of the compound in a polar solvent (e.g., isopropanol) will induce precipitation of the purified salt.

-

For Formulation: If developing a liquid formulation, polar, pharmaceutically acceptable co-solvents will be necessary.

The information and protocols provided in this guide equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to confidently work with 3-Methylpiperidin-4-one hydrochloride. By understanding the "why" behind its solubility and applying rigorous experimental methods to determine the "how much," you can optimize your processes, ensure reproducibility, and accelerate your development timelines.

References

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.

- Avdeef, A. (2012).

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. [Link]

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 582-588.

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. [Link]

-

ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25.

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

- Serajuddin, A. T. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 16(5), 670-676.

- Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutics and Biopharmaceutics, 88(3), 559-570.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.

- Bergström, C. A., & Larsson, P. (2018). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. 4-Piperidone - Wikipedia [en.wikipedia.org]

- 5. Towards more accurate solubility measurements with real time monitoring: a carvedilol case study - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ01349A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methylpiperidin-4-one Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Foreword: Unveiling a Key Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the piperidine nucleus holds a place of prominence, gracing the structures of numerous blockbuster drugs. This guide delves into the nuanced physical and chemical properties of a particularly valuable derivative: 3-Methylpiperidin-4-one hydrochloride. This molecule, with its strategic methylation and ketone functionality, serves as a critical building block for a range of pharmacologically active compounds, particularly in the realms of central nervous system disorders and pain management. This document is intended for researchers, medicinal chemists, and process development scientists, providing a comprehensive technical overview to inform and accelerate research and development efforts. We will explore its fundamental properties, delve into its synthesis, and illuminate its role as a pivotal intermediate in the creation of potent therapeutics.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

Structural and General Properties

3-Methylpiperidin-4-one hydrochloride is the hydrochloride salt of the organic compound 3-methylpiperidin-4-one. The presence of the methyl group at the 3-position introduces a chiral center, meaning the compound can exist as a pair of enantiomers ((R) and (S)) or as a racemic mixture. The hydrochloride salt form enhances the compound's stability and crystallinity, facilitating its handling and storage.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₂ClNO | [1][2] |

| Molecular Weight | 149.62 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [3] |

| CAS Number | 4629-78-1 | [1] |

Acidity and Basicity: The pKa Value

Solubility Profile

The solubility of 3-Methylpiperidin-4-one hydrochloride is a critical parameter for its use in various reaction conditions and for its purification. Qualitative data indicates that it is slightly soluble in water and demonstrates better solubility in organic solvents such as ethanol, acetone, and ether.[3] For a research and development setting, a more quantitative understanding is often necessary. While specific quantitative data is not widely published, the hydrochloride salt form generally imparts greater aqueous solubility compared to the free base, particularly in acidic media. Its solubility in organic solvents is influenced by the polarity of the solvent and the temperature.

Thermal Properties

The melting and boiling points are crucial for identifying the compound and for determining appropriate conditions for reactions and purification.

| Property | Value | Source(s) |

| Melting Point | Approximately 170-172 °C | [3] |

| Boiling Point | Not available for the hydrochloride salt. The free base has a boiling point of 50-51 °C at 2 Torr. |

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the methyl group. The protons on the carbon adjacent to the nitrogen (C2 and C6) will appear as multiplets in the downfield region (typically δ 3.0-3.5 ppm), deshielded by the electron-withdrawing nitrogen atom. The proton at the chiral center (C3) will be a multiplet, and its coupling constants with the adjacent methylene protons will provide information about the conformation of the ring. The methyl group at C3 will appear as a doublet. The protonation of the nitrogen in the hydrochloride salt will lead to a further downfield shift of the adjacent protons and the appearance of a broad signal for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon (C4) will be the most downfield signal (typically δ > 200 ppm). The carbons adjacent to the nitrogen (C2 and C6) will appear in the range of δ 40-60 ppm. The chiral carbon (C3) and the remaining methylene carbon (C5) will have signals in the aliphatic region, with the methyl carbon appearing at the most upfield position.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1710-1730 cm⁻¹. Another key feature will be the N-H stretching vibration of the protonated amine, which will appear as a broad band in the region of 2400-3000 cm⁻¹. C-H stretching vibrations of the methyl and methylene groups will be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecule will likely undergo fragmentation. The molecular ion peak [M]+ for the free base (C₆H₁₁NO) would be observed at m/z 113.16. For the hydrochloride salt, under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ of the free base would be detected at m/z 114.09.[4]

Chemical Properties and Reactivity

The chemical reactivity of 3-Methylpiperidin-4-one hydrochloride is centered around the ketone functionality and the secondary amine.

Reactivity of the Ketone

The carbonyl group at the 4-position is susceptible to nucleophilic attack, allowing for a variety of chemical transformations. These include:

-

Reduction: The ketone can be reduced to the corresponding alcohol (3-methylpiperidin-4-ol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is often stereoselective, and the choice of reducing agent and reaction conditions can influence the stereochemical outcome.

-

Reductive Amination: The ketone can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted 4-aminopiperidines. This is a powerful method for introducing diversity at the 4-position.

-

Wittig Reaction: The carbonyl group can be converted to a double bond via the Wittig reaction, providing access to 4-alkylidene piperidine derivatives.

Reactivity of the Piperidine Nitrogen

The secondary amine in the piperidine ring is nucleophilic and can participate in various reactions, although its reactivity is tempered in the hydrochloride salt form. To react the nitrogen, it is typically necessary to first neutralize the salt with a base. Common reactions include:

-

N-Alkylation: The nitrogen can be alkylated with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom.

-

N-Acylation: The nitrogen can be acylated with acid chlorides or anhydrides to form amides.

-

N-Arylation: The nitrogen can be coupled with aryl halides or boronic acids under transition-metal-catalyzed conditions (e.g., Buchwald-Hartwig amination) to form N-arylpiperidines.

Synthesis of 3-Methylpiperidin-4-one Hydrochloride

The synthesis of 3-Methylpiperidin-4-one hydrochloride is a key step in the production of more complex pharmaceutical intermediates. A common and efficient method involves the deprotection of a Boc-protected precursor.

Synthesis via Deprotection of a Boc-Protected Precursor

A widely used laboratory-scale synthesis starts from the commercially available racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.

Experimental Protocol:

-

Dissolution: Racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is dissolved in an anhydrous solvent, typically dichloromethane (DCM), at 0 °C.[5]

-

Acidification: A solution of ethanolic hydrogen chloride (HCl) is added slowly to the reaction mixture.[5]

-

Reaction: The reaction is allowed to warm to room temperature (25 °C) and stirred for several hours (e.g., 3 hours).[5]

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to ensure complete consumption of the starting material.[5]

-

Work-up: Upon completion, the solvent is removed under reduced pressure (evaporation) to yield racemic 3-Methylpiperidin-4-one hydrochloride.[5]

-

Purification: The crude product is often used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent system.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent unwanted side reactions with water.

-

Low Temperature Addition: The slow addition of the acid at 0 °C helps to control the exothermicity of the reaction.

-

Ethanolic HCl: Ethanolic HCl is a convenient source of anhydrous HCl for the deprotection reaction.

-

TLC Monitoring: TLC is a simple and effective technique to track the disappearance of the starting material and the appearance of the product, ensuring the reaction goes to completion.

Caption: Synthesis of 3-Methylpiperidin-4-one hydrochloride.

Applications in Drug Discovery and Development

3-Methylpiperidin-4-one hydrochloride is a valuable building block in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system. Its utility stems from the ability to introduce diverse functionalities at both the piperidine nitrogen and the 4-position of the ring.

Synthesis of Potent Analgesics

The 3-methyl-4-aminopiperidine scaffold, accessible from 3-Methylpiperidin-4-one hydrochloride via reductive amination, is a core component of several potent opioid analgesics. For example, derivatives of 3-methyl-4-(N-phenylamido)piperidines have been synthesized and shown to possess analgesic activity far exceeding that of morphine and fentanyl.[6] The cis-isomer of one such derivative, Brifentanil, has been evaluated in clinical trials as a short-acting analgesic.[6] The synthesis of these complex molecules often involves the initial construction of the substituted piperidine ring using precursors like 3-Methylpiperidin-4-one hydrochloride.

Intermediate for Antipsychotic Drugs

The piperidine ring is a common feature in many antipsychotic medications. While not a direct precursor in the most common synthesis of Risperidone, 3-Methylpiperidin-4-one hydrochloride can be used to synthesize analogues of this important drug. The synthesis of Risperidone involves the coupling of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[7][8] By starting with 3-Methylpiperidin-4-one hydrochloride, medicinal chemists can introduce a methyl group at the 3-position of the piperidine ring, allowing for the exploration of structure-activity relationships and the development of new antipsychotic candidates with potentially improved pharmacological profiles.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Methylpiperidin-4-one hydrochloride.

-

Hazards: It is classified as irritating to the eyes, respiratory system, and skin.[3]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.

-

In Case of Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] If it comes into contact with skin, wash with soap and water.

Conclusion and Future Perspectives

3-Methylpiperidin-4-one hydrochloride is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its well-defined physical and chemical properties, coupled with its straightforward synthesis, make it an attractive starting material for medicinal chemists. The ability to functionalize both the piperidine nitrogen and the ketone at the 4-position provides a rich platform for generating diverse chemical libraries for drug discovery programs. As the demand for novel therapeutics for central nervous system disorders and pain management continues to grow, the importance of key intermediates like 3-Methylpiperidin-4-one hydrochloride is set to increase. Future research will likely focus on the development of stereoselective syntheses of its enantiomers to allow for the preparation of chirally pure pharmaceuticals, further enhancing its utility in the quest for safer and more effective medicines.

References

-

ChemBK. (2024, April 9). 3-Methylpiperidin-4-one hydrochloride. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 3-Methylpiperidin-4-one. Retrieved January 11, 2026, from [Link]

-

PubChemLite. (n.d.). 3-methylpiperidin-4-one (C6H11NO). Retrieved January 11, 2026, from [Link]

-

The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). WO2004020439A2 - Improved process for preparation of risperidone.

-

PubMed. (1992). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Retrieved January 11, 2026, from [Link]

-